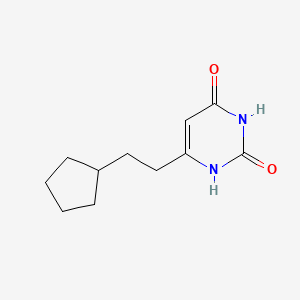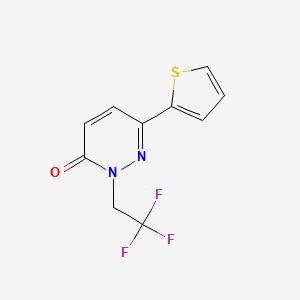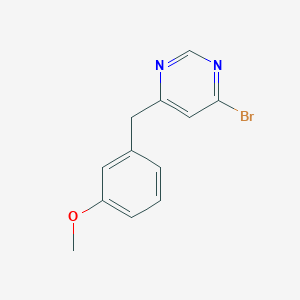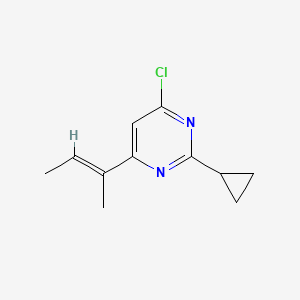
6-(2-Éthylpipéridin-1-yl)pyridazin-3-ol
Vue d'ensemble
Description
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridazin-3-ol core structure with an ethyl group attached to the second position of a piperidin-1-yl ring.
Applications De Recherche Scientifique
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound “6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol” belongs to the class of pyrrolopyrazine derivatives . Compounds in this class have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets of this compound could be various enzymes or receptors involved in these biological processes.
Result of Action
Based on the biological activities of similar compounds, it might have potential therapeutic effects such as antimicrobial, anti-inflammatory, or antitumor effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol typically involves multiple steps, starting with the formation of the pyridazin-3-ol core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the ethylpiperidin-1-yl group can be performed using nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridazin-3-ol core to a pyridazin-3-amine derivative.
Substitution: Replacement of the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-one.
Reduction: Formation of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine.
Substitution: Formation of various derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol can be compared to other similar compounds, such as:
6-(2-Methylpiperidin-1-yl)pyridazin-3-ol: Similar structure with a methyl group instead of an ethyl group.
6-(2-Ethylpiperidin-1-yl)quinoline: Similar core structure with a quinoline ring instead of a pyridazin ring.
Uniqueness: The presence of the ethyl group on the piperidin-1-yl ring distinguishes 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol from its counterparts, potentially leading to unique chemical and biological properties.
Propriétés
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-5-3-4-8-14(9)10-6-7-11(15)13-12-10/h6-7,9H,2-5,8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVGRBLTQPUUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















